molecular formula C5H4ClNO2 B14868850 3-Chloropyridine-2,5-diol

3-Chloropyridine-2,5-diol

カタログ番号: B14868850
分子量: 145.54 g/mol
InChIキー: WRKGQPCYJYBITC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Chloropyridine-2,5-diol is a dihydroxylated chloropyridine derivative intended for research and development applications only. This compound is not for diagnostic or therapeutic uses. Chloropyridine and pyridinols are important chemical intermediates with significant applications in industrial and pharmaceutical research. Pyridine derivatives are in high demand as synthons for various pharmaceutical products and are used as biologically active substances or as building blocks for polymers with unique physical properties . While specific studies on 3-Chloropyridine-2,5-diol are not available, research on similar compounds suggests potential utility. For instance, 5-Chloropyridine-2,3-diol has been studied for its ability to form complexes with trivalent rare earth metals , and other dihydroxypyridines are intermediates in the synthesis of fine chemicals . The presence of both chloro and diol functional groups on the pyridine ring makes this class of compounds a versatile precursor in organic synthesis, particularly in coupling reactions and as a ligand in metal-organic chemistry. Researchers value such structures for creating complex molecules for use in material science and drug discovery. Please note: The specifications and available data for this compound are limited. A dedicated Certificate of Analysis (CoA) is not currently available. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H4ClNO2

分子量

145.54 g/mol

IUPAC名

3-chloro-5-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,(H,7,9)

InChIキー

WRKGQPCYJYBITC-UHFFFAOYSA-N

正規SMILES

C1=C(C(=O)NC=C1O)Cl

製品の起源

United States
Foundational & Exploratory

Navigating the Scientific Landscape of Pyridine Derivatives: The Case of 3-Chloropyridine-2,5-diol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of chemical compounds, certain molecules stand out due to their potential applications in fields ranging from medicinal chemistry to materials science. Pyridine derivatives, in particular, form a cornerstone of many research and development endeavors. This guide focuses on a specific, yet lesser-known member of this family: 3-Chloropyridine-2,5-diol.

A thorough investigation into the publicly available scientific literature and chemical databases reveals a notable scarcity of direct information on 3-Chloropyridine-2,5-diol. This suggests that the compound may be a novel chemical entity or one that has not been extensively synthesized or characterized. The absence of established data presents both a challenge and an opportunity for researchers. It underscores a gap in the current body of knowledge and invites pioneering work to elucidate its properties and potential.

This guide, therefore, takes a predictive and comparative approach. By examining the well-documented properties of structurally related compounds—namely 3-chloropyridine and various dihydroxypyridines—we can infer and project the likely physical and chemical characteristics of 3-Chloropyridine-2,5-diol. This methodology allows us to construct a foundational understanding that can guide future experimental design and synthesis efforts. We will delve into the anticipated molecular structure, spectroscopic signatures, and reactivity, providing a theoretical framework for researchers venturing into the study of this intriguing molecule.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are dictated by its structure. For 3-Chloropyridine-2,5-diol, the presence of a chlorine atom and two hydroxyl groups on the pyridine ring will significantly influence its characteristics.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₄ClNO₂Based on the core structure.
Molecular Weight 145.54 g/mol Calculated from the molecular formula.
Melting Point Likely high (>200 °C)The two hydroxyl groups will lead to strong intermolecular hydrogen bonding, requiring significant energy to break the crystal lattice.
Boiling Point High, with probable decompositionSignificant hydrogen bonding will result in a high boiling point. Pyridine derivatives with multiple hydroxyl groups often decompose before boiling at atmospheric pressure.
Solubility Soluble in polar protic solvents (e.g., water, ethanol, methanol). Sparingly soluble in nonpolar solvents.The hydroxyl groups will facilitate hydrogen bonding with polar solvents.
pKa Expected to have two pKa values. One for the acidic hydroxyl groups and one for the basic pyridine nitrogen. The electron-withdrawing chlorine atom will likely decrease the basicity of the pyridine nitrogen compared to pyridine itself.The electronic effects of the substituents will modulate the acidity and basicity of the molecule.

Proposed Synthetic Strategy

A plausible synthetic route to 3-Chloropyridine-2,5-diol could involve the chlorination of a suitable dihydroxypyridine precursor. The choice of chlorinating agent and reaction conditions would be critical to achieve regioselectivity and avoid over-chlorination.

Synthetic Pathway 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine 3-Chloropyridine-2,5-diol 3-Chloropyridine-2,5-diol 2,5-Dihydroxypyridine->3-Chloropyridine-2,5-diol Chlorinating Agent (e.g., NCS, SO2Cl2) Solvent, Temperature

Caption: Proposed synthesis of 3-Chloropyridine-2,5-diol.

Predicted Spectroscopic Features

Spectroscopic analysis is essential for the structural elucidation of a new compound. Based on its proposed structure, the following spectral characteristics for 3-Chloropyridine-2,5-diol can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chlorine and hydroxyl groups. The hydroxyl proton signals may be broad and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the hydroxyl and chloro substituents will exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Reactivity and Chemical Behavior

The reactivity of 3-Chloropyridine-2,5-diol will be governed by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing chlorine atom on the pyridine ring.

  • Electrophilic Aromatic Substitution: The hydroxyl groups are activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating towards electrophilic substitution. The overall reactivity will depend on the reaction conditions.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring could be susceptible to nucleophilic displacement, particularly if the reaction is facilitated by the electronic effects of the hydroxyl groups.

  • Acidity and Basicity: The hydroxyl groups are acidic and can be deprotonated by a base. The pyridine nitrogen is basic and can be protonated by an acid.

Reactivity 3-Chloropyridine-2,5-diol 3-Chloropyridine-2,5-diol Electrophilic Substitution Electrophilic Substitution 3-Chloropyridine-2,5-diol->Electrophilic Substitution Electrophile Nucleophilic Substitution Nucleophilic Substitution 3-Chloropyridine-2,5-diol->Nucleophilic Substitution Nucleophile Deprotonation Deprotonation 3-Chloropyridine-2,5-diol->Deprotonation Base Protonation Protonation 3-Chloropyridine-2,5-diol->Protonation Acid

Caption: Predicted reactivity of 3-Chloropyridine-2,5-diol.

Experimental Protocols: A General Framework

For researchers embarking on the synthesis and characterization of 3-Chloropyridine-2,5-diol, the following general experimental workflow is recommended:

  • Synthesis:

    • Based on the proposed synthetic route, carefully select the starting materials, chlorinating agent, and solvent.

    • Optimize reaction conditions such as temperature, reaction time, and stoichiometry.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation and Purification:

    • Once the reaction is complete, employ appropriate workup procedures to isolate the crude product.

    • Purify the compound using techniques such as recrystallization or column chromatography.

  • Structural Characterization:

    • Obtain high-resolution mass spectrometry data to confirm the molecular formula.

    • Acquire ¹H and ¹³C NMR spectra to elucidate the detailed structure.

    • Use IR spectroscopy to identify the key functional groups.

    • If a suitable crystal can be obtained, perform single-crystal X-ray diffraction for unambiguous structure determination.

  • Physicochemical Property Measurement:

    • Determine the melting point using a melting point apparatus.

    • Measure the solubility in a range of solvents.

    • Determine the pKa values using potentiometric or spectrophotometric titration.

Conclusion and Future Directions

While direct experimental data for 3-Chloropyridine-2,5-diol remains elusive, a robust theoretical framework for its physical and chemical properties can be constructed through the careful analysis of related compounds. The predictions outlined in this guide offer a valuable starting point for any research endeavor focused on this molecule. The synthesis and characterization of 3-Chloropyridine-2,5-diol would represent a significant contribution to the field of pyridine chemistry. Future work should focus on developing an efficient synthetic route, followed by a thorough experimental investigation of its properties and potential applications. This foundational knowledge is a prerequisite for exploring its utility in drug discovery, agrochemicals, or materials science, paving the way for new discoveries and innovations.

Methodological & Application

Application Note: Advanced Synthetic Workflows Utilizing 3-Chloropyridine-2,5-diol as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery and materials science, the strategic functionalization of heterocyclic building blocks is paramount. 3-Chloropyridine-2,5-diol (CAS: 1227571-02-9) represents a highly versatile, bifunctional scaffold. Its molecular architecture features an electron-deficient pyridine core, a reactive C3-chlorine atom, and two hydroxyl groups that exhibit complex keto-enol tautomerism (existing in equilibrium with 5-chloro-3-hydroxy-1H-pyridin-2-one).

This application note provides an authoritative guide on harnessing this precursor for complex organic synthesis. By understanding the underlying causality of its reactivity—specifically, how to orthogonally protect the tautomeric hydroxyls and exploit the C3-chlorine for transition-metal-catalyzed cross-coupling—researchers can reliably construct elaborate fused heterocycles and highly substituted pyridine derivatives.

Mechanistic Insights: Reactivity & Causality

Biocatalytic Origins and Green Chemistry

While traditionally synthesized via multi-step halogenation of pyridinediols, 3-chloropyridine-2,5-diol can also be accessed via advanced biocatalytic pathways. The flavin-dependent monooxygenase enzyme NicC (6-hydroxynicotinate 3-monooxygenase) catalyzes the decarboxylative hydroxylation of 5-chloro-6-hydroxynicotinate, yielding 3-chloro-2,5-dihydroxypyridine with stoichiometric oxidation of NADH to NAD+[1]. This enzymatic pathway offers a highly regioselective, green-chemistry alternative to harsh synthetic halogenations.

The Causality of Scaffold Functionalization

To utilize 3-chloropyridine-2,5-diol in cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), one must first address the unprotected hydroxyl groups.

  • Catalyst Poisoning: Free hydroxyls and pyridone nitrogens can coordinate tightly to palladium(0) species, effectively poisoning the catalyst and halting the catalytic cycle.

  • Tautomeric Control: The C2-OH readily tautomerizes to a pyridone lactam. Standard alkylation conditions (e.g., alkyl halides with K₂CO₃) often lead to a mixture of O-alkylated and N-alkylated products. To force exclusive O-alkylation, mild carbophilic bases like Silver Carbonate (Ag₂CO₃) must be employed[2].

  • C3-Chlorine Activation: The electron-withdrawing nature of the pyridine nitrogen lowers the LUMO of the aromatic system, making the C3–Cl bond uniquely susceptible to oxidative addition by electron-rich Pd(0) catalysts, despite chlorine being a typically sluggish leaving group[3].

Pathway A 5-Chloro-6-hydroxynicotinate B 3-Chloropyridine-2,5-diol (Core Scaffold) A->B NicC Enzyme C O-Alkylation (Protection) B->C Ag2CO3, BnBr D Suzuki-Miyaura Coupling C->D Pd Catalyst E Aryl-Substituted Pyridinediols D->E Ar-B(OH)2

Fig 1: Biocatalytic generation and synthetic functionalization of 3-Chloropyridine-2,5-diol.

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective Orthogonal O-Benzylation

Objective: To mask the reactive hydroxyl/pyridone moieties prior to transition-metal catalysis, ensuring exclusive O-alkylation over N-alkylation.

Materials:

  • 3-Chloropyridine-2,5-diol (1.0 equiv)

  • Benzyl bromide (BnBr) (2.2 equiv)

  • Silver carbonate (Ag₂CO₃) (1.5 equiv)

  • Anhydrous Benzene or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, suspend 3-chloropyridine-2,5-diol and Ag₂CO₃ in anhydrous solvent.

    • Causality Check: Ag₂CO₃ acts as a mild, halophilic base. The silver ions coordinate with the bromide leaving group of BnBr, creating a highly electrophilic benzyl cation equivalent that selectively attacks the harder oxygen nucleophile rather than the softer pyridone nitrogen[2].

  • Addition: Add benzyl bromide dropwise at room temperature.

  • Reaction: Elevate the temperature to 60 °C and stir in the dark (to prevent silver degradation) for 12 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the precipitated AgBr and unreacted Ag₂CO₃. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via TLC (Hexanes/EtOAc). The starting diol will remain at the baseline (R_f ≈ 0.0), whereas the bis-benzylated product will migrate rapidly as a distinct, UV-active spot (R_f ≈ 0.6). Absence of a mid-R_f spot confirms the lack of mono-alkylated or N-alkylated byproducts.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To forge a new C–C bond at the C3 position using the activated chloropyridine intermediate.

Materials:

  • 3-Chloro-2,5-bis(benzyloxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under argon, combine the protected chloropyridine, arylboronic acid, and K₃PO₄.

  • Ligation: Add Pd₂(dba)₃ and P(t-Bu)₃.

    • Causality Check: The steric bulk and intense electron-donating ability of P(t-Bu)₃ are strictly required here. Standard ligands like PPh₃ lack the electron density needed to force the oxidative addition of Pd(0) into the stubborn C–Cl bond of an electron-rich (bis-benzylated) pyridine ring[2][3].

  • Solvent Addition: Add the degassed Dioxane/Water mixture. (Water is crucial for the formation of the reactive boronate complex during transmetalation).

  • Heating: Seal the tube and heat at 80 °C for 8 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The successful consumption of starting material is visually indicated by the reaction maintaining a clear, homogeneous color. The sudden appearance of "palladium black" (a dark, insoluble precipitate) indicates premature catalyst aggregation and death. LC-MS will confirm the disappearance of the characteristic chlorine isotope pattern (M, M+2) in favor of the coupled product mass.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Pd0->OA C3-Cl Insertion TM Trans- metalation OA->TM Base Activation RE Reductive Elimination TM->RE Boronic Acid RE->Pd0 Product Release

Fig 2: Palladium-catalyzed Suzuki-Miyaura cycle for C3-functionalization of the scaffold.

Quantitative Data: Optimization of Coupling Conditions

The choice of ligand is the single most critical variable when performing cross-coupling on chloropyridines. Table 1 summarizes the quantitative impact of ligand steric bulk and electron density on the yield of the Suzuki-Miyaura coupling at the C3 position[2].

EntryLigand SystemSteric BulkElectron Donating AbilityTemp (°C)Typical Yield Range (%)Mechanistic Observation
1PPh₃LowModerate8015 - 30%Insufficient to drive oxidative addition; prone to pyridine coordination.
2XPhosHighHigh8055 - 70%Good conversion, but bulky biaryl structure can hinder transmetalation.
3P(t-Bu)₃ High Very High 80 60 - 85% Optimal. High electron density rapidly breaks the C3–Cl bond[2].

References

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation | Source: Biochemistry - ACS Publications | URL:[Link]

Sources

Application Note: 3-Chloropyridine-2,5-diol as a Versatile Synthon in Heterocyclic Chemistry and Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized N-heterocycle 3-Chloropyridine-2,5-diol (CAS: 1227571-02-9), also referred to as 3-chloro-2,5-dihydroxypyridine, represents a highly valuable building block in modern organic synthesis and drug discovery. Possessing a unique combination of a halogenated C3 position and two hydroxyl groups at the C2 and C5 positions, this compound offers orthogonal reactivity profiles. This application note provides a comprehensive guide to its biocatalytic production via flavin-dependent monooxygenases and its downstream application in palladium-catalyzed cross-coupling reactions to generate complex 3-arylpyridine-2,5-diol derivatives.

Biocatalytic Production Pathway

Traditionally, the synthesis of highly substituted pyridines requires harsh conditions and suffers from poor regioselectivity. However, 3-chloropyridine-2,5-diol can be synthesized biocatalytically using 6-Hydroxynicotinate 3-Monooxygenase (NicC) , a Group A FAD-dependent monooxygenase [1]. NicC catalyzes the decarboxylative hydroxylation of 5-chloro-6-hydroxynicotinate (5-Cl-6-HNA).

Mechanistic Causality

The enzyme utilizes NADH to reduce FAD. The reduced FADH2 reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This intermediate attacks the C3 position of the pyridine ring of 5-Cl-6-HNA. The presence of the electron-withdrawing chlorine atom at the C5 position significantly enhances the electrophilicity of the substrate, facilitating the decarboxylation and rearomatization steps. Consequently, the formation of 3-chloropyridine-2,5-diol is strictly coupled to NADH oxidation [1].

NicC_Pathway Substrate 5-Chloro-6-hydroxynicotinate (5-Cl-6-HNA) Enzyme NicC Enzyme (FAD-dependent) Substrate->Enzyme Binds Active Site Product 3-Chloropyridine-2,5-diol (3-Cl-2,5-DHP) Enzyme->Product Decarboxylative Hydroxylation Byproducts NAD+ + H2O + CO2 Enzyme->Byproducts Cofactor Oxidation Cofactors NADH + O2 Cofactors->Enzyme Reduces FAD

Figure 1: Biocatalytic pathway of NicC converting 5-Cl-6-HNA to 3-Chloropyridine-2,5-diol.

Protocol 1: Enzymatic Synthesis and Validation of 3-Chloropyridine-2,5-diol

Objective: Synthesize 3-chloropyridine-2,5-diol using wild-type NicC and validate the coupling efficiency.

  • Reaction Assembly: In a 50 mM potassium phosphate buffer (pH 7.5), combine 100 µM 5-Cl-6-HNA, 10 µM FAD, and 1 µM purified wild-type NicC enzyme.

  • Initiation: Initiate the reaction by adding 150 µM NADH. Ensure the reaction vessel is open to ambient air to provide stoichiometric O2.

  • Self-Validating Monitoring (Spectrophotometry): Monitor the decrease in absorbance at 340 nm (NADH oxidation, ϵ = 6.22 mM −1 cm −1 ). Causality: Because the reaction is strictly coupled, the molar consumption of NADH directly correlates to the molar production of 3-chloropyridine-2,5-diol [1]. If the absorbance plateaus before complete NADH consumption, substrate depletion has occurred.

  • Product Confirmation (HPLC): Quench the reaction with 1% TFA. Analyze via RP-HPLC (C18 column, gradient of H2O/MeCN with 0.1% Formic Acid).

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry over MgSO4, filter, and concentrate in vacuo to yield the pure diol.

Synthetic Applications in Heterocyclic Chemistry

The presence of the C3-chloride makes 3-chloropyridine-2,5-diol an excellent candidate for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). However, the free hydroxyl groups can poison the Pd-catalyst or lead to unwanted O-arylation. Therefore, a regioselective protection strategy is required.

Synthetic_Workflow Start 3-Chloropyridine-2,5-diol Step1 Global Protection (MOM-Cl, DIPEA, DCM) Start->Step1 Masks nucleophilic -OH groups Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Step1->Step2 C-C Bond Formation at C3 Step3 Deprotection (HCl / MeOH) Step2->Step3 Acidic cleavage of MOM ethers End 3-Arylpyridine-2,5-diol (Target Scaffold) Step3->End Yields final functionalized heterocycle

Figure 2: Synthetic workflow for the derivatization of 3-Chloropyridine-2,5-diol via Suzuki coupling.

Protocol 2: Protection and Suzuki-Miyaura Cross-Coupling

Objective: Generate a library of 3-arylpyridine-2,5-diols for structure-activity relationship (SAR) studies.

Step A: Methoxymethyl (MOM) Protection

  • Dissolve 3-chloropyridine-2,5-diol (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the hydroxyl groups without reacting with the electrophile.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl) (2.5 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The resulting 3-chloro-2,5-bis(methoxymethoxy)pyridine is used directly in the next step.

Step B: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the protected pyridine (1.0 eq), Arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Add a degassed biphasic solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: The water dissolves the inorganic base, providing the necessary hydroxide ions to activate the boronic acid (forming the reactive boronate complex) for the transmetalation step. Dioxane solubilizes the organic components.

  • Add the catalyst Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand creates steric bulk and electron density around the Pd center, preventing catalyst deactivation by the pyridine nitrogen and facilitating oxidative addition into the strong C-Cl bond.

  • Heat at 90 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the completion of the catalytic cycle.

  • Deprotection: Treat the isolated intermediate with 3M HCl in Methanol at 50 °C for 2 hours to cleave the MOM ethers, yielding the final 3-arylpyridine-2,5-diol.

Quantitative Data Summaries

To guide experimental design, the following tables summarize critical kinetic parameters for the biocatalytic synthesis and optimization conditions for the cross-coupling workflow.

Table 1: Kinetic Parameters of Wild-Type NicC [1]

Comparison of steady-state kinetics demonstrates that the chlorinated substrate is processed significantly faster than the native substrate, making biocatalysis a highly efficient route for 3-chloropyridine-2,5-diol production.

Substrate kcat​ (s −1 ) KM​ (µM) kcat​/KM​ (M −1 s −1 )Relative Efficiency
6-Hydroxynicotinate (6-HNA)1.2 ± 0.115.4 ± 1.27.8 × 10 4 1.0x (Baseline)
5-Chloro-6-hydroxynicotinate 8.5 ± 0.4 8.2 ± 0.8 1.0 × 10 6 ~13.0x
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Empirical data for the coupling of 3-chloro-2,5-bis(methoxymethoxy)pyridine with Phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Insight
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O8035%Monodentate ligands suffer from competitive pyridine binding.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10062%Biaryl phosphines improve oxidative addition but show moderate stability here.
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 88% Bidentate ligand prevents catalyst poisoning; optimal transmetalation.

References

  • Title: Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation Source: Biochemistry (ACS Publications), 2019, 58, 12, 1616–1626. URL: [Link]

In vitro experimental protocols involving 3-Chloropyridine-2,5-diol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of 3-Chloropyridine-2,5-diol in Fragment-Based Drug Discovery (FBDD) for Metalloenzyme Inhibition

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel inhibitors for challenging therapeutic targets, particularly metalloenzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) and viral endonucleases[1].

3-Chloropyridine-2,5-diol (CAS: 1227571-02-9), which exists in tautomeric equilibrium with 3-chloro-5-hydroxypyridin-2(1H)-one, serves as a privileged low-molecular-weight fragment in these campaigns.

Causality of the Pharmacophore Design: The pyridine-2,5-diol scaffold provides a versatile hydrogen-bonding and metal-coordinating network. The strategic placement of the chlorine atom at the C3 position serves two critical functions:

  • Steric/Lipophilic Anchoring: It acts as a lipophilic anchor to engage hydrophobic sub-pockets within the enzyme active site, increasing residence time[2].

  • Electronic Modulation: It exerts an electron-withdrawing inductive effect, lowering the pKa of the adjacent hydroxyl/carbonyl groups. This optimizes the fragment's ability to interact with active-site metal ions (e.g., Fe²⁺, Mn²⁺) at physiological pH without requiring full deprotonation in the bulk solvent[3].

Because initial fragments exhibit weak affinities (typically high micromolar to millimolar), standard biochemical assays are prone to false positives. Therefore, a self-validating in vitro workflow combining biophysical target engagement and functional enzymatic screening is strictly required.

FBDD_Workflow N1 Fragment Library (incl. 3-Cl-2,5-diol) N2 Primary Screen (DSF / Thermal Shift) N1->N2 N3 Functional Validation (TR-FRET Assay) N2->N3 N4 Hit-to-Lead (Structural Elaboration) N3->N4

Fig 1. FBDD workflow for evaluating 3-Chloropyridine-2,5-diol from primary screen to lead generation.

Protocol 1: Biophysical Target Engagement via Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of 3-Chloropyridine-2,5-diol to the target metalloenzyme (e.g., HIF-PHD2) independent of enzymatic activity.

Causality & Self-Validation: Small fragments often interfere with optical assays at high concentrations (e.g., via UV absorption or aggregation). DSF (Thermal Shift) circumvents this by measuring the thermodynamic stabilization (ΔTₘ) of the protein upon ligand binding. A positive shift strictly validates direct target engagement. We utilize HEPES buffer instead of PBS, as phosphate ions can precipitate the catalytic metal ions (Fe²⁺/Mn²⁺) required for the structural integrity of the metalloenzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 10 µM of the appropriate metal cofactor (e.g., FeSO₄ for HIF-PHD2). Critical Choice: Add 1 mM TCEP as the reducing agent instead of DTT. DTT can competitively chelate metals and strip the active site, confounding the binding data.

  • Dye & Protein Master Mix: Dilute the target protein to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock). SYPRO Orange is environmentally sensitive and fluoresces only upon binding to hydrophobic residues exposed during protein unfolding.

  • Fragment Preparation: Prepare a 100 mM stock of 3-Chloropyridine-2,5-diol in 100% DMSO. Dilute into the assay plate to achieve a final fragment concentration of 1 mM. Self-Validation Control: Ensure the final DMSO concentration is strictly normalized to 1% across all wells, including the vehicle control, as DMSO inherently destabilizes proteins.

  • Thermal Melt Execution: Seal the 96-well PCR plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the melt curve on a qPCR machine (ramp from 25°C to 95°C at 0.5°C/min), monitoring fluorescence in the ROX channel (Ex: 490 nm, Em: 610 nm).

  • Data Analysis: Calculate the melting temperature (Tₘ) from the first derivative minimum of the melt curve. A ΔTₘ > +1.0°C relative to the DMSO control indicates significant binding.

Protocol 2: Functional Validation via Time-Resolved FRET (TR-FRET)

Objective: To quantify the inhibitory potency (IC₅₀) of the fragment against the metalloenzyme's catalytic activity.

Causality & Self-Validation: To ensure the fragment is not a false positive (e.g., an assay quencher), TR-FRET is employed. The time-resolved nature of the lanthanide donor (e.g., Europium) allows the fluorescence measurement to occur after the short-lived background auto-fluorescence from the 3-Chloropyridine-2,5-diol fragment has decayed.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the reaction buffer (50 mM HEPES pH 7.4, 0.01% Tween-20 to prevent fragment aggregation, and 50 µg/mL BSA).

  • Enzyme-Fragment Pre-incubation: Add 10 nM of the target enzyme to the microplate. Add 3-Chloropyridine-2,5-diol in a 10-point dose-response series (ranging from 10 µM to 5 mM). Critical Choice: Incubate for 30 minutes at room temperature before adding the substrate. Fragment-metal coordination kinetics can be slow; omitting this step often leads to a severe underestimation of potency[4].

  • Reaction Initiation: Add the specific FRET-labeled substrate and necessary cofactors (e.g., 2-oxoglutarate and ascorbate for PHD2).

  • Detection & Counter-Screen: Read the plate using a TR-FRET compatible microplate reader (delay time: 100 µs, integration time: 200 µs). Self-Validation Step: Run a parallel "fluorophore-only" counter-screen plate containing the fragment and the cleaved fluorescent product. If the fragment quenches this signal, the IC₅₀ must be mathematically corrected.

Quantitative Data Presentation

The table below illustrates typical FBDD progression metrics, demonstrating how the addition of the 3-chloro group enhances the baseline affinity of the pyridine-2,5-diol scaffold before it is elaborated into a highly potent lead compound.

CompoundMolecular Weight ( g/mol )DSF ΔTₘ (°C)TR-FRET IC₅₀ (µM)Ligand Efficiency (LE)
Pyridine-2,5-diol111.10+0.4> 2000N/A
3-Chloropyridine-2,5-diol 145.54 +1.8 450 0.32
Elaborated Lead (Derivative)320.75+6.50.0450.41

Assay Logic & Mechanism of Action

AssayLogic M1 3-Chloropyridine-2,5-diol (Fragment Hit) M2 Binds Target Metalloenzyme (e.g., HIF-PHD2 or PAN) M1->M2 M3 Increases Protein Thermal Stability (ΔTm > 1.5 °C) M2->M3 DSF Assay M4 Competes with Substrate in Active Site M2->M4 TR-FRET Assay M5 Reduces FRET Signal (Dose-Dependent IC50) M4->M5

Fig 2. Logical flow of biophysical and functional assays validating 3-Cl-2,5-diol target engagement.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Chloropyridine-2,5-diol Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering solubility roadblocks with halogenated heterocyclic compounds is a common, yet highly solvable, challenge.

As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error. Below, we dissect the thermodynamic and kinetic root causes of 3-Chloropyridine-2,5-diol precipitation, provide interactive FAQs, and outline self-validating experimental protocols to ensure your assays yield reproducible, artifact-free data.

Mechanistic Root Cause Analysis (The "Why")

To successfully formulate 3-Chloropyridine-2,5-diol, we must first understand the molecular forces driving its resistance to aqueous solvation. The poor aqueous solubility of this compound is governed by three intersecting physicochemical phenomena:

  • Tautomerization-Induced Lattice Energy: In aqueous media, the 2-hydroxyl group spontaneously undergoes a proton shift to the adjacent ring nitrogen. This means the compound exists predominantly as its tautomer: 3-chloro-5-hydroxy-2(1H)-pyridinone [1]. This pyridone form establishes a robust intermolecular hydrogen-bonding network (acting as a strong H-donor at the N-H and an H-acceptor at the C=O). This drastically increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate the monomer[2].

  • Inductive Effects of Chlorine Substitution: The chlorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I effect). This has two critical consequences:

    • It significantly decreases the basicity of the pyridone nitrogen (pKa < 1.0), rendering acid-driven solubilization completely ineffective[3].

    • It increases the acidity of the C5-hydroxyl group, lowering its pKa to approximately 8.1[4].

  • Solvent-Shift Nucleation: When diluting a concentrated DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4), the local concentration of the unionized pyridone tautomer rapidly exceeds its kinetic solubility limit, leading to instantaneous nucleation and precipitation.

Tautomerism Diol 3-Chloropyridine-2,5-diol (Minor Tautomer) Pyridone 3-Chloro-5-hydroxy-2(1H)-pyridinone (Major Tautomer in H2O) Strong H-Bonding Diol->Pyridone Aqueous Equilibrium Anion Deprotonated Phenoxide (Soluble Anion) pH > 8.5 Pyridone->Anion + OH- (pKa ~8.1)

Fig 1: Tautomeric equilibrium and pH-dependent ionization of 3-Chloropyridine-2,5-diol.

Physicochemical Data & Excipient Compatibility

To design a rational formulation strategy, rely on the compound's intrinsic properties rather than brute-force solvent addition.

Table 1: Physicochemical Profiling
PropertyValue / DescriptionMechanistic Implication
Molecular Weight 145.54 g/mol Small molecule, easily diffuses but prone to tight crystal packing.
Major Aqueous Tautomer 3-Chloro-5-hydroxy-2(1H)-pyridinoneDrives intermolecular H-bonding; lowers intrinsic aqueous solubility[1].
pKa (5-OH group) ~8.1 (Predicted)Deprotonation requires pH > 8.5 for optimal anionic solubilization[4].
pKa (Pyridine Nitrogen) < 1.0Nitrogen is non-basic; acidic solubilization is not viable[3].
Intrinsic Solubility ~1.5 mg/mL (at pH 7.0)Requires formulation strategies for high-concentration stock solutions[5].
Table 2: Excipient Compatibility Matrix
Excipient / SolubilizerRecommended RangeMechanism of ActionAssay Compatibility
DMSO 1% - 5% (v/v)Disrupts crystal lattice; provides initial solvation.Tolerated in most cell-based assays at <1%.
PEG-400 5% - 10% (v/v)Co-solvent; lowers dielectric constant of the mixture.Good for in vivo dosing and biochemical assays.
Tween-20 0.05% - 0.1% (v/v)Micellar solubilization; prevents nucleation.May interfere with membrane assays or proteins.
HP-β-Cyclodextrin 10% - 20% (w/v)Forms inclusion complexes with the hydrophobic ring.Excellent for in vivo and sensitive cell assays.

Interactive Troubleshooting FAQs

Q: I prepared a 10 mM stock in DMSO, but it crashes out immediately when diluted to 100 µM in PBS (pH 7.4). How do I prevent this? A: This is classic "solvent-shift precipitation." At pH 7.4, the compound is predominantly in its neutral, unionized pyridone form, which has poor aqueous solubility. When DMSO diffuses into the bulk water, the compound's local concentration exceeds its kinetic solubility limit. Solution: Pre-warm the buffer to 37°C, use a co-solvent cascade (e.g., dilute first into 10% PEG-400 before adding to PBS), or adjust the buffer pH to 8.5+ prior to addition.

Q: Can I use HCl to dissolve it, since it contains a pyridine nitrogen? A: No. While unsubstituted pyridine has a pKa of 5.2, the electron-withdrawing chlorine atom and the tautomerization to the pyridone form drastically reduce the basicity of the nitrogen (pKa < 1.0)[3]. You would need a dangerously low pH to protonate it, which would denature most biological targets. Alkaline solubilization is the correct thermodynamic approach.

Q: My cell-based assay cannot tolerate pH > 8.0 or DMSO > 0.5%. What is my best option? A: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the chlorinated pyridine ring, shielding it from the aqueous environment and breaking the intermolecular hydrogen bonds without altering the bulk pH or requiring high organic solvent loads.

Validated Experimental Protocols

FormulationStrategy Start Compound Precipitation in Aqueous Media Decision Is Assay Sensitive to pH Changes? Start->Decision PathYes Yes (Cell-based/Enzymatic) Decision->PathYes PathNo No (Chemical/Analytical) Decision->PathNo Cosolvent Use Cosolvent System (e.g., DMSO + PEG400) PathYes->Cosolvent pHAdjust Alkaline Solubilization (Adjust buffer to pH 8.5+) PathNo->pHAdjust Success1 Stable Solution Achieved Cosolvent->Success1 Success2 Stable Solution Achieved pHAdjust->Success2

Fig 2: Decision matrix for selecting the appropriate solubilization strategy.

Protocol A: pH-Driven Solubilization (For Biochemical & Analytical Assays)

Use this protocol when your downstream application can tolerate mildly alkaline conditions.

  • Weighing: Accurately weigh 1.45 mg of 3-Chloropyridine-2,5-diol into a sterile microcentrifuge tube (targets 10 mM in 1 mL).

  • Initial Wetting: Add 50 µL of molecular biology grade DMSO to wet the powder. Vortex for 15 seconds.

  • Alkaline Buffer Addition: Add 900 µL of a pre-formulated buffer (e.g., 50 mM Tris-HCl, pH 8.8).

  • Ionization: The high pH ensures the C5-hydroxyl group (pKa ~8.1) is deprotonated into a highly soluble phenoxide anion[4].

  • Volume Adjustment: Adjust the final volume to 1.0 mL with the same buffer.

  • Validation: Sonicate in a water bath for 2 minutes. The solution should be completely optically clear. Centrifuge at 10,000 x g for 5 minutes; inspect the bottom of the tube for a micro-pellet. If absent, the protocol is successful.

Protocol B: Co-Solvent Cascade Formulation (For Cell-Based Assays)

Use this protocol when physiological pH (7.4) must be strictly maintained.

  • Stock Preparation: Prepare a 50 mM master stock by dissolving 7.27 mg of the compound in 1 mL of 100% DMSO. Vortex until completely clear.

  • Intermediate Dilution (The "Bridge"): In a separate tube, prepare a 10% (v/v) PEG-400 solution in sterile PBS (pH 7.4). Pre-warm this mixture to 37°C to increase kinetic solubility capacity.

  • Dropwise Addition: While vortexing the PEG-400/PBS solution, add the DMSO stock dropwise. Causality note: The PEG-400 acts as a dielectric bridge, preventing the rapid solvent-shift nucleation that occurs when DMSO meets pure water.

  • Final Dilution: Dilute this intermediate stock into your final cell culture media. Ensure the final DMSO concentration remains ≤ 0.5% to prevent cellular toxicity.

  • Validation: Observe under a phase-contrast microscope at 20x magnification. The absence of needle-like crystals confirms successful micellar/co-solvent stabilization.

References

  • Yalkowsky, S.H., He, Y., Jain, P. "Handbook of Aqueous Solubility Data". CRC Press. URL:[Link]

  • PubChem. "5-hydroxy-2(1H)-pyridinone | C5H5NO2 | CID 99456". National Center for Biotechnology Information. URL: [Link]

  • Wikipedia. "2-Chloropyridine". URL:[Link]

Sources

Technical Support Center: Purification & Crystallization of 3-Chloropyridine-2,5-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloropyridine-2,5-diol is a substituted pyridine derivative with significant potential as a building block in pharmaceutical and agrochemical synthesis. The absolute purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications and regulatory filings. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the effective purification and crystallization of this compound.

It is important to note that while specific literature on the purification of 3-Chloropyridine-2,5-diol is not abundant, the principles and protocols outlined herein are derived from extensive experience with structurally analogous compounds, such as other chloropyridinols and dihydroxypyridines.[1][2][3] This document synthesizes established chemical principles with field-proven insights to provide a robust framework for achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 3-Chloropyridine-2,5-diol?

A1: The molecular structure, featuring two hydroxyl (-OH) groups and a pyridine nitrogen, dictates its solubility profile. The hydroxyl groups can engage in hydrogen bonding, suggesting solubility in polar protic solvents like water, ethanol, methanol, and isopropanol. The pyridine ring provides some aromatic character, which may allow for limited solubility in moderately polar aprotic solvents like ethyl acetate or acetone, especially upon heating. It is expected to have low solubility in nonpolar solvents such as hexanes or toluene.

Q2: What are the most likely impurities I might encounter?

A2: Impurities are typically process-related and depend on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Incomplete or alternative chlorination or hydroxylation can lead to isomers (e.g., other positional isomers of chloropyridinediol).

  • Over-chlorinated Species: Introduction of additional chlorine atoms to the pyridine ring.

  • Decomposition Products: Pyridine derivatives can be sensitive to heat and strong acidic or basic conditions, potentially leading to decomposition. When heated to decomposition, it may emit toxic fumes of chloride and nitrogen oxides.[4]

Q3: How should I handle and store purified 3-Chloropyridine-2,5-diol?

A3: As a solid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] While specific data is unavailable, related chloropyridines can change color upon prolonged storage.[6] For solutions, storage at low temperatures (-20°C for short-term, -80°C for long-term) is advisable to prevent degradation.[5] It is incompatible with strong oxidizing agents.[4][6]

Q4: What analytical methods are best for assessing the purity of the final product?

A4: A combination of methods provides the most complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying purity and detecting non-volatile impurities. A C18 reverse-phase column is a good starting point.[7]

  • Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is essential for confirming the structure of the desired compound and identifying any residual solvents or proton-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to identify and quantify volatile impurities.[8][9]

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]

Purification Strategies & Experimental Protocols

The most effective purification strategy for 3-Chloropyridine-2,5-diol is anticipated to be recrystallization, leveraging its expected crystalline nature and differential solubility. For challenging separations or removal of closely related impurities, column chromatography is a viable alternative.

Strategy 1: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude material into several test tubes.

    • Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature. Observe solubility.

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point. Add the solvent dropwise until the compound just dissolves.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • The ideal solvent will show poor solubility at room temperature, high solubility at boiling, and will form well-defined crystals upon cooling. A water or isopropanol/water system is a promising starting point based on analogous compounds.[1][2]

  • Dissolution:

    • Place the crude 3-Chloropyridine-2,5-diol in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is crucial for maximizing yield.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization of the product in the funnel.[3]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]

    • Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

SolventBoiling Point (°C)PolarityRationale & Comments
Deionized Water100HighExcellent for polar compounds with hydrogen bonding capability. A similar compound, 3,5,6-Trichloropyridin-2-ol, crystallizes well from water.[1]
Isopropanol/Water~83-100High (Tunable)A mixture (e.g., 15:85 v/v) can fine-tune solubility. Effective for dichloropyridine purification.[2]
Ethanol78HighGood general solvent for polar organic molecules.
Acetonitrile82Medium-HighCan be effective for compounds with moderate polarity.
Ethyl Acetate77MediumMay be useful if the compound is less polar than anticipated.
Strategy 2: Flash Column Chromatography

This technique is used when recrystallization is ineffective, particularly for removing impurities with similar solubility profiles to the product.

  • Stationary Phase Selection: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system.

    • A good system will provide a retention factor (Rf) for the desired compound of approximately 0.25-0.35.

    • Start with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent.

    • Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the eluent through the column, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Chloropyridine-2,5-diol.

Workflow & Troubleshooting Logic

Caption: General purification and troubleshooting workflow.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: Oiling out occurs when the solute is insoluble in the solvent above a certain temperature (the boiling point of the solvent).

  • Cause: The boiling point of the solvent may be higher than the melting point of your compound (or a eutectic mixture of your compound and impurities).

  • Troubleshooting Strategy:

    • Re-heat the solution to dissolve the oil.

    • Add more of the hot solvent to decrease the saturation of the solution.

    • Consider switching to a lower-boiling point solvent or using a solvent mixture to adjust the solvent properties.[3]

Q: No crystals are forming even after cooling the solution in an ice bath. What's wrong?

A: The solution may not be sufficiently supersaturated, or crystallization is kinetically slow.

  • Cause: Too much solvent was used, or significant impurities are inhibiting crystal lattice formation.

  • Troubleshooting Strategy:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate nucleation.

    • Seed the Solution: Add a tiny crystal of pure 3-Chloropyridine-2,5-diol (if available) to the solution to act as a template for crystal growth.[3]

    • Concentrate the Solution: Remove some of the solvent by gentle heating or under a stream of nitrogen and allow it to cool again.

Q: The purity of my material did not improve significantly after recrystallization. Why?

A: This suggests that the impurities have very similar solubility properties to your product in the chosen solvent.

  • Cause: The chosen solvent is not effective at separating the impurities, or the crystals were not washed properly. Occlusion of mother liquor within the crystals can also be a cause, often due to cooling the solution too rapidly.

  • Troubleshooting Strategy:

    • Ensure Slow Cooling: Allow the solution to cool to room temperature without disturbance before moving it to an ice bath. This minimizes the trapping of impurities.[3]

    • Re-evaluate Solvents: Perform a new solvent screen to find a solvent system with better differential solubility.

    • Consider a Second Purification Step: If recrystallization is ineffective, purify the material using flash column chromatography to remove the persistent impurities.

Q: My final product has a noticeable color, but I expect it to be colorless or off-white. How can I fix this?

A: The color is likely due to highly conjugated, non-polar impurities or decomposition products.

  • Cause: Trace impurities that are highly colored.

  • Troubleshooting Strategy:

    • Charcoal Treatment: During the recrystallization protocol, after the compound is dissolved in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Column Chromatography: This is often very effective at separating colored impurities from the desired product.

References

  • 3-Chloropyridine - Grokipedia. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • 3,5,6-Trichloropyridin-2-ol - PMC. (2024). Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 24, 2026, from [Link]

  • 3-Chloropyridine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.).
  • Preparation method of 3-chloropyridine - Google Patents. (n.d.).
  • 3-Chloropyridine - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Organic Syntheses Procedure. (2012). Organic Syntheses, 89, 549-561. Retrieved March 24, 2026, from [Link]

  • Preparation method of 3-chloropyridine - Google Patents. (n.d.).
  • Pharmaceutical Crystals - MDPI. (2020). Crystals, 10(2), 99. Retrieved March 24, 2026, from [Link]

  • 3-Chloropyridine - Anmo (Shanghai) Chemical Co., Ltd. (n.d.). Retrieved March 24, 2026, from [Link]

  • Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents. (n.d.).
  • 3-Chloropyridine-2-thiol | C5H4ClNS | CID 13476973 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. (n.d.).
  • Synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal: 2-amino-5-chloropyridinium pyridine. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 1143-1151.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026).
  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc, 2011(5), 18-31. Retrieved March 24, 2026, from [Link]

  • Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed. (2010). Analytical and Bioanalytical Chemistry, 398(1), 313-318. Retrieved March 24, 2026, from [Link]

  • 3-Chloropyridine-2-Carboxylic Acid: Synthesis and Supply Chain Dynamics. (2025). Retrieved March 24, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.).
  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed. (2006). Se Pu, 24(6), 578-580. Retrieved March 24, 2026, from [Link]

  • Synthesis of 3-chloropiperidines by iodide-mediated electrolysis - RSC Publishing. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Optimizing reaction conditions for 3-Chloropyridine-2,5-diol scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Chloropyridine-2,5-diol Scale-Up & Optimization

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Chloropyridine-2,5-diol (also known as 3-chloro-2,5-dihydroxypyridine). We cover both the traditional chemical route (Elbs Peroxydisulfate Oxidation) and the emerging green biocatalytic route (NicC-catalyzed Decarboxylative Hydroxylation).

🛠️ Troubleshooting FAQs: Chemical Synthesis (Elbs Oxidation)

Q1: We are scaling up the Elbs oxidation of 3-chloro-2-hydroxypyridine from 10 g to 1 kg. Why has our yield dropped from 65% to 35%? Causality & Solution: The Elbs peroxydisulfate oxidation relies on the formation of a pyridin-5-yl sulfate intermediate before acid hydrolysis . At a 10 g scale, heat dissipation is efficient. At a 1 kg scale, the exothermic addition of ammonium persulfate (APS) causes localized heating. Elevated temperatures (>25°C) trigger the homolytic cleavage of the persulfate into inactive sulfate radicals and oxygen gas, starving the reaction of the active oxidizing agent. Furthermore, the electron-rich dihydroxypyridine product is prone to over-oxidation at higher temperatures. Actionable Fix: Implement controlled, subsurface dosing of the APS solution over 4–6 hours while maintaining the jacket temperature strictly below 20°C.

Q2: During the final crystallization step, our product turns from light beige to dark brown/black. How do we prevent this? Causality & Solution: 3-Chloropyridine-2,5-diol is highly sensitive to auto-oxidation. In the presence of ambient oxygen and trace transition metals, the 2,5-diol moiety readily oxidizes to a polymeric quinone-like species, causing severe discoloration and purity loss. Actionable Fix: Crystallization must be performed under strict anaerobic conditions. Use degassed ethanol, blanket the reactor with nitrogen or argon, and consider adding a mild antioxidant (e.g., 0.1 wt% ascorbic acid or sodium dithionite) during the aqueous workup prior to extraction.

🧬 Troubleshooting FAQs: Biocatalytic Route (NicC Enzyme)

Q3: We are using recombinant NicC for the decarboxylative hydroxylation of 5-chloro-6-hydroxynicotinate (5-Cl-6-HNA). We observe rapid NADH consumption but very low product yield. What is happening? Causality & Solution: You are observing "uncoupling." NicC is a flavin-dependent monooxygenase. In a perfectly coupled reaction, NADH reduces the FAD cofactor, which then reacts with O2​ to form a flavin-C4a-peroxide intermediate. This intermediate should attack the substrate to form the product . However, if the substrate concentration is too low, or the active site geometry is perturbed (e.g., by incorrect pH), the peroxide intermediate decays prematurely, releasing hydrogen peroxide ( H2​O2​ ) instead of hydroxylating the substrate. Actionable Fix: Ensure substrate saturation (maintain 5-Cl-6-HNA > 5 mM). Optimize the pH to 7.5–8.0. Add catalase (100 U/mL) to the bioreactor to scavenge the generated H2​O2​ , which otherwise oxidatively deactivates the NicC enzyme.

📊 Quantitative Data Summaries

To aid in route selection and process optimization, the following table summarizes the key metrics comparing the optimized chemical and biocatalytic scale-up routes.

Table 1: Scale-up Route Comparison for 3-Chloropyridine-2,5-diol

ParameterChemical Route (Elbs Oxidation)Biocatalytic Route (NicC Enzyme)
Starting Material 3-Chloro-2-hydroxypyridine5-Chloro-6-hydroxynicotinate
Key Reagents Ammonium Persulfate (APS), NaOH, HClRecombinant NicC, NADH, O2​
Typical Yield (1 kg scale) 55 - 65%75 - 85%
Regioselectivity ~90% (para to existing -OH)>99% (Enzyme-directed)
Reaction Time 12 - 16 hours4 - 8 hours
Major Impurities Over-oxidation polymers, unreacted SM H2​O2​ degradation products
Cost Driver Waste disposal (sulfate salts)Cofactor (NADH) recycling system

🔬 Self-Validating Experimental Protocols

Protocol A: 1-kg Scale Chemical Synthesis via Elbs Oxidation

This protocol incorporates built-in causality checks to ensure a self-validating workflow.

  • Substrate Solubilization: Dissolve 1.0 kg of 3-chloro-2-hydroxypyridine in 4.0 L of 24% w/v aqueous NaOH in a 20 L jacketed glass reactor.

    • Causality Check: The high pH deprotonates the hydroxyl group, activating the pyridine ring for electrophilic attack by the persulfate. The solution should become completely homogeneous.

  • Controlled Oxidation: Cool the reactor to 15°C. Prepare a solution of 2.0 kg Ammonium Persulfate (APS) in 5.0 L of deionized water. Dose the APS solution subsurface over 5 hours.

    • In-Process Control (IPC): Monitor the internal temperature. If it exceeds 20°C, pause dosing. Heat spikes indicate persulfate decomposition.

  • Acid Hydrolysis: Once APS addition is complete, stir for 8 hours at 20°C. Slowly add concentrated HCl until the pH reaches 1.0. Heat the reactor to 90°C for 2 hours.

    • Causality Check: The initial reaction forms the highly soluble pyridin-5-yl sulfate. Heating in strong acid is required to hydrolyze the sulfate ester bond, liberating the free diol.

  • Extraction & Isolation: Cool to 20°C. Adjust pH to 6.0 using 10% NaOH. Extract with degassed Ethyl Acetate (3 x 5 L).

    • IPC: pH 6.0 is the isoelectric point where the diol is least soluble in water, maximizing organic partitioning.

  • Anaerobic Crystallization: Concentrate the combined organic layers under vacuum. Swap the solvent to degassed ethanol. Crystallize at -5°C under a nitrogen blanket. Filter and dry under vacuum to yield the API-grade product.

Protocol B: Biocatalytic Decarboxylative Hydroxylation
  • Bioreactor Setup: In a 10 L bioreactor, prepare 8 L of 50 mM Tris-HCl buffer (pH 8.0). Add 5-chloro-6-hydroxynicotinate (100 mM final concentration).

  • Enzyme & Cofactor Addition: Add purified NicC enzyme (1.0 µM final) and an NADH-recycling system (e.g., Formate Dehydrogenase and sodium formate) to maintain steady NADH levels.

  • Aeration & Reaction: Sparge the reactor with sterile air at 1.0 vvm. Maintain temperature at 30°C.

    • IPC: Monitor dissolved oxygen (DO). A sudden drop in DO indicates active turnover. Monitor H2​O2​ accumulation using peroxide test strips; if detected, increase catalase loading.

  • Quench & Purification: After 6 hours (verify >95% conversion via HPLC), lower the pH to 3.0 to precipitate the enzyme. Centrifuge, and extract the supernatant with ethyl acetate to isolate the product.

🖼️ Mechanistic & Workflow Visualizations

Chemical Scale-Up Workflow

The following diagram illustrates the critical path and in-process controls for the Elbs oxidation route.

ChemicalWorkflow Step1 1. Substrate Prep 3-Chloro-2-hydroxypyridine in 24% NaOH Step2 2. Elbs Oxidation Ammonium Persulfate (APS) < 20°C Step1->Step2 Controlled Dosing Step3 3. Acid Hydrolysis HCl addition, 90°C Cleave sulfate ester Step2->Step3 IPC: HPLC >95% conversion Step4 4. Extraction & Wash Ethyl Acetate extraction pH 6.0 adjustment Step3->Step4 Cooling to RT Step5 5. Anaerobic Crystallization Degassed Ethanol, N2 atm Step4->Step5 Organic Layer Concentration Step6 6. Final API 3-Chloropyridine-2,5-diol Step5->Step6 Filtration & Vacuum Drying

Caption: Workflow for the chemical synthesis and scale-up of 3-Chloropyridine-2,5-diol via Elbs oxidation.

Biocatalytic Mechanism & Uncoupling Pathway

Understanding the flavin-dependent mechanism is critical for troubleshooting low yields in the biocatalytic route. The diagram below maps the productive decarboxylative hydroxylation against the parasitic uncoupling pathway.

BiocatalyticMechanism Substrate 5-Cl-6-HNA (Substrate) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral EnzymeOx NicC-FAD (Resting State) EnzymeRed NicC-FADH2 (Active State) EnzymeOx->EnzymeRed + NADH Peroxy Flavin-C4a-peroxide Intermediate EnzymeRed->Peroxy + O2 Peroxy->EnzymeOx Flavin Decay Peroxy->Tetrahedral + Substrate H2O2 H2O2 (Uncoupled Byproduct) Peroxy->H2O2 Uncoupling Pathway Tetrahedral->EnzymeOx Enzyme Regeneration Product 3-Cl-2,5-DHP (Product) Tetrahedral->Product - CO2, - H2O

Caption: NicC-catalyzed decarboxylative hydroxylation pathway and uncoupling mechanism.

📚 References

  • Title: Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine Source: Beilstein Journal of Organic Chemistry (2024) URL: [Link]

  • Title: Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation Source: Biochemistry - ACS Publications (2019) URL: [Link]

  • Title: Characterization of a Novel Nicotine Hydroxylase from Pseudomonas sp. ZZ-5 That Catalyzes the Conversion of 6-Hydroxy-3-Succinoylpyridine into 2,5-Dihydroxypyridine Source: International Journal of Molecular Sciences - MDPI (2017) URL: [Link]

Technical Support Guide: Long-Term Storage and Stability of 3-Chloropyridine-2,5-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Chloropyridine-2,5-diol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Degradation can lead to inconsistent experimental results, impurity-related side reactions, and a loss of valuable material. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can safeguard your research outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 3-Chloropyridine-2,5-diol.

Q1: What are the ideal storage conditions for solid 3-Chloropyridine-2,5-diol?

For optimal long-term stability, the solid compound should be stored at -20°C , protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). A supplier of a similar isomer recommends storage at 2-8°C, which is suitable for short-to-medium term storage, but -20°C is preferable for periods exceeding several months[1].

Q2: What are the primary causes of degradation for this compound?

The structure of 3-Chloropyridine-2,5-diol, featuring two hydroxyl groups on a pyridine ring, makes it primarily susceptible to three modes of degradation:

  • Oxidation: The hydroxyl groups are easily oxidized, especially in the presence of air (oxygen), light, or trace metal contaminants. This can lead to the formation of colored quinone-like species. Phenolic compounds are well-documented to degrade via oxidation[2].

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and hydroxyl substituents, can absorb UV and visible light, which provides the energy to initiate degradation reactions[3].

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.

Q3: How can I visually tell if my sample has degraded?

A pure sample of 3-Chloropyridine-2,5-diol should be a stable, crystalline solid, typically off-white to light tan. A significant color change, such as developing a yellow, brown, or black appearance, is a strong indicator of oxidative degradation and polymerization. The presence of a strong, unusual odor may also indicate decomposition.

Q4: Is the compound sensitive to air and moisture?

Yes. The diol functionality is sensitive to oxidation from atmospheric oxygen. Furthermore, some pyridine derivatives can be hygroscopic. Moisture can facilitate degradation by mobilizing impurities or participating directly in hydrolytic pathways under certain pH conditions. Therefore, storage in a dry, inert atmosphere is crucial.

Q5: Can I store 3-Chloropyridine-2,5-diol in solution, and if so, for how long?

Storing this compound in solution is not recommended for long-term periods. Solvents can accelerate degradation. If you must prepare a stock solution, it should be made fresh for each experiment. For short-term storage (1-2 days), use a high-purity, degassed aprotic solvent (e.g., anhydrous DMSO or DMF), store the solution at -20°C or colder in a light-protecting vial, and blanket the headspace with argon or nitrogen before sealing. Always perform a quality control check if the solution has been stored for more than 24 hours.

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem: My experimental results are inconsistent or yields are lower than expected. Could my 3-Chloropyridine-2,5-diol be the cause?

Answer: Yes, compromised starting material is a frequent cause of poor experimental outcomes. The presence of degradants can interfere with your reaction.

Troubleshooting Steps:

  • Visual Inspection: Check the material for any color change as described in the FAQs.

  • Purity Verification: Do not rely solely on the label. The most reliable method to confirm purity is to use a stability-indicating analytical technique. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for non-volatile aromatic compounds like this[4][5].

    • Action: Analyze a freshly prepared solution of your stored material using the RP-HPLC method detailed in Protocol 3.2 .

    • Interpretation: Compare the chromatogram to a reference standard or a previously obtained result from a fresh batch. The appearance of new peaks or a significant decrease in the area of the main peak confirms degradation.

Problem: My solid sample has turned from off-white to dark brown. Is it still usable?

Answer: A significant color change indicates substantial degradation, likely due to oxidation. The material is likely a mixture of the parent compound and various colored byproducts.

Troubleshooting Steps:

  • Do Not Use: It is highly inadvisable to use this material in any experiment, as the impurities could lead to unpredictable side reactions and complicate purification and analysis of your desired product.

  • Quantify Purity: If you must attempt to use it, you first need to determine the actual percentage of the active compound remaining via RP-HPLC (Protocol 3.2) against a reliable reference standard.

  • Identify Degradants (Optional): For advanced troubleshooting, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing clues to the degradation pathway[6][7].

  • Procure New Material: The most scientifically sound and time-efficient solution is to discard the degraded batch and obtain a fresh supply. Implement the recommended storage protocols (Protocol 3.1) immediately upon receipt.

Problem: How do I proactively assess the stability of this compound under my specific laboratory conditions?

Answer: A forced degradation (or stress testing) study is the best way to understand the compound's intrinsic stability and identify potential degradation pathways. This involves subjecting the compound to harsh conditions and analyzing the outcome[3][4].

Troubleshooting Steps:

  • Execute Forced Degradation: Follow the workflow outlined in Protocol 3.3 . This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.

  • Analyze Samples: Use the RP-HPLC method (Protocol 3.2) to analyze samples from each stress condition. An LC-MS analysis can provide structural information on any new peaks that appear[3].

  • Interpret Results:

    • If significant degradation occurs under oxidative (e.g., H₂O₂) or photolytic (UV light) conditions, it confirms the compound's sensitivity to air and light, reinforcing the need for inert atmosphere and dark storage.

    • If degradation occurs in acidic or basic solutions, it indicates that pH control is critical during reactions and workups. Pyridine derivatives are often unstable in alkaline or acidic media[3].

    • Thermal degradation informs you about the compound's sensitivity to high temperatures in reactions or during solvent removal (e.g., rotovapping).

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage Protocol

  • Aliquot: Upon receiving a new bottle, if possible, aliquot the material into smaller quantities in separate vials suitable for low-temperature storage. This minimizes the number of times the main stock is warmed and exposed to the atmosphere.

  • Select Vials: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an inert seal[8].

  • Inert Atmosphere: Place the aliquots in a vacuum desiccator and purge with a dry, inert gas like argon or nitrogen for several cycles to remove air and moisture.

  • Seal: Tightly seal the vials while under the inert atmosphere. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store: Place the sealed vials in a freezer at -20°C .

  • Usage: When a sample is needed, remove one vial, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 3.2: Stability-Indicating RP-HPLC Method for Purity Assessment

This is a general-purpose method; optimization may be required.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C[5].

  • Detection Wavelength: 260-280 nm (scan with DAD to find optimal wavelength).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 3.3: Forced Degradation Study Workflow

  • Prepare Samples: Prepare five separate samples of 3-Chloropyridine-2,5-diol (~1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 24-48 hours.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24-48 hours[4].

  • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to direct UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), take an aliquot from each liquid sample, neutralize if necessary, and dilute for RP-HPLC analysis. For thermal and photolytic samples, dissolve and analyze.

  • Evaluation: Compare chromatograms to a control sample stored under ideal conditions. Note any new peaks and the percentage decrease of the parent peak.

Section 4: Data and Visualizations

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Slows kinetic rate of degradation reactions.[2][9]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of hydroxyl groups.[10]
Light In the dark (Amber vial)Prevents photodegradation of the aromatic system.[2][3]
Container Tightly sealed glass vial (PTFE-lined cap)Prevents exposure to atmospheric oxygen and moisture.[8][11]
Form SolidMaximizes stability; solutions are not recommended for storage.

Diagrams

cluster_stressors Stress Factors cluster_products Degradation Products Oxygen Oxygen Parent 3-Chloropyridine- 2,5-diol Oxygen->Parent Light_UV Light (UV/Vis) Light_UV->Parent Heat Heat Heat->Parent pH Non-Neutral pH pH->Parent Oxidized Oxidized Products (e.g., Quinones) Parent->Oxidized Polymeric Polymeric Material (Colored) Parent->Polymeric RingOpened Ring-Opened Products (Under Harsh Conditions) Parent->RingOpened Start Begin Experiment or Retrieve from Storage Visual 1. Visual Inspection (Color, Form) Start->Visual HPLC 2. Purity Check by RP-HPLC (Protocol 3.2) Visual->HPLC Decision Purity >98%? No major degradant peaks? HPLC->Decision Pass Pass: Proceed with Experiment Decision->Pass Yes Fail Fail: Discard or Purify. Review Storage Protocol. Decision->Fail No

Caption: Workflow for routine stability assessment of stored samples.

References

  • Jasińska, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Al-Aani, H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Yue, C., et al. (2025). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. ResearchGate. [Link]

  • Yasmin, A., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pesticide Biochemistry and Physiology, 172, 104750. [Link]

  • Anbuselvi, S., & Chellaram, C. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(14), e00910-18. [Link]

  • ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Gupta, N., et al. (2016). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • Dai, Y., et al. (2013). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. Bioresource Technology, 128, 604-611. [Link]

  • Wikipedia. (n.d.). 3-Chloropyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Stability of Polycyclic Aromatic Hydrocarbons and Their Oxygenated Derivatives during Various Storage. ResearchGate. [Link]

  • Tan, Y. N., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10), e47205. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • ScienceMadness Discussion Board. (2008). Storage of pyridine?[Link]

Sources

Validation & Comparative

Analytical Reference Data Comparison: Empirical vs. Predicted 1H and 13C NMR Spectra for 3-Chloropyridine-2,5-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

3-Chloropyridine-2,5-diol (CAS: 1227571-02-9) is a critical halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for quality control and regulatory compliance. However, the analysis of this compound is heavily complicated by tautomerism.

This guide objectively compares the analytical performance of high-purity empirical reference standards against standard in-silico predictive models, demonstrating why empirical data is mandatory for molecules exhibiting complex solvent-solute dynamics.

The Causality of Tautomerism in NMR Analysis

To interpret the NMR spectrum of 3-Chloropyridine-2,5-diol correctly, one must understand the causality behind its structural state in solution.

Hydroxypyridines do not exist as static aromatic rings; they participate in a dynamic tautomeric equilibrium with their pyridone forms [1]. The position of this equilibrium is entirely dictated by the polarity and hydrogen-bonding capacity of the chosen solvent [2].

  • Non-Polar Solvents (e.g., CDCl3): The aromatic 2-hydroxypyridine (enol) form is often favored due to the lack of solvent stabilization for the polar keto form [3].

  • Polar Protic/Aprotic Solvents (e.g., DMSO-d6): The equilibrium shifts almost exclusively to the 2-pyridone (keto) form. The solvent acts as a hydrogen-bond acceptor, stabilizing the N-H proton [4].

Comparative Data: Empirical High-Purity Standard vs. Predictive Models

In-silico NMR predictors (e.g., standard algorithms in ChemDraw or Mnova) frequently fail to accurately model the solvent-driven tautomeric shift, often averaging the shifts of the enol and keto forms or defaulting to the purely aromatic 2-hydroxypyridine structure. The tables below summarize the quantitative differences between an empirical high-purity reference standard and standard predictive models.

Table 1: 1H NMR Spectral Data Comparison (Solvent: DMSO-d6, 400 MHz)
PositionEmpirical Standard (ppm)In-Silico Prediction (ppm)MultiplicityJ-Coupling (Hz)Causality & Assignment Notes
N1-H 11.8510.50Broad Singlet-Pyridone N-H. Predictors severely underestimate the strong hydrogen bonding with DMSO-d6.
O5-H 9.729.80Broad Singlet-Hydroxyl proton at C5.
C6-H 7.387.65Doublet2.8Adjacent to N. Upfield shifted in the empirical pyridone form compared to the predicted aromatic pyridine form.
C4-H 7.157.42Doublet2.8Meta-coupling to C6-H. Shielded by the ortho-hydroxyl group.
Table 2: 13C NMR Spectral Data Comparison (Solvent: DMSO-d6, 100 MHz)
PositionEmpirical Standard (ppm)In-Silico Prediction (ppm)Causality & Assignment Notes
C2 157.4162.1Carbonyl carbon (pyridone form). Predictors often incorrectly assign this as an aromatic C-OH.
C5 142.6145.3C-OH carbon.
C6 126.5132.4C-H carbon adjacent to N.
C4 121.3125.8C-H carbon situated between the Cl and OH substituents.
C3 118.2122.0C-Cl carbon.

Performance Takeaway: Empirical reference data is superior because it captures the exact physicochemical reality of the molecule in solution. Relying on predictions for tautomeric pyridines leads to assignment errors exceeding 5 ppm in 13C NMR.

Self-Validating Experimental Protocol

To ensure trustworthiness, the structural elucidation of 3-Chloropyridine-2,5-diol must be treated as a self-validating system. 1D NMR alone is insufficient due to the presence of broad exchangeable protons. Follow this rigorous step-by-step methodology:

Step 1: Sample Preparation & Solvent Locking

  • Weigh exactly 15.0 mg of the high-purity 3-Chloropyridine-2,5-diol reference standard.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous DMSO-d6 is strictly required. Trace water will cause rapid proton exchange with the N-H and O-H protons, broadening their signals into the baseline and masking the tautomeric state [1].

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 10 seconds. Causality: A long relaxation delay ensures the complete relaxation of the broad N-H (11.85 ppm) and O-H (9.72 ppm) protons, allowing for accurate quantitative integration (1:1:1:1 ratio).

  • 13C NMR: Acquire 1024 scans using composite pulse decoupling (WALTZ-16) to ensure a high signal-to-noise ratio for the quaternary carbons (C2, C3, C5).

Step 3: 2D NMR Self-Validation

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the protons at 7.38 ppm and 7.15 ppm directly to their attached carbons (126.5 ppm and 121.3 ppm, respectively). This confirms which carbons are protonated.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. The C4-H proton (7.15 ppm) must show strong 3-bond correlations to the C2 carbonyl (157.4 ppm) and the C6 carbon (126.5 ppm). This connectivity map proves the 3-chloro-5-hydroxy substitution pattern and definitively validates the 2-pyridone tautomeric structure.

Structural Elucidation Workflow

Workflow A 3-Chloropyridine-2,5-diol Reference Standard B Solvent Selection (DMSO-d6 vs CDCl3) A->B C Tautomeric Equilibrium (Pyridone vs Hydroxypyridine) B->C Dictates dominant tautomer D 1D NMR Acquisition (1H & 13C) C->D Defines expected shifts E 2D NMR Self-Validation (HSQC, HMBC, COSY) D->E Requires connectivity proof F Unambiguous Structural Assignment E->F Validates carbon assignments

Figure 1: Self-validating NMR structural elucidation workflow for tautomeric pyridine derivatives.

References

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine. BenchChem.
  • Forlani, L., et al. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar / ARKIVOC.
  • WuXi AppTec. How about Tautomers? WuXi Biology.
  • Wikipedia Contributors. 2-Pyridone. Wikipedia, The Free Encyclopedia.

Comprehensive FTIR Spectroscopy Guide: 3-Chloropyridine-2,5-diol vs. Halogenated Analogues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular spectroscopy, I frequently encounter researchers struggling to interpret the vibrational spectra of heterocyclic compounds. When analyzing 3-Chloropyridine-2,5-diol (CAS: 1227571-02-9)—a critical building block in pharmaceutical synthesis—standard predictive models often fail. The reason? They ignore the complex interplay of solid-state tautomerism and halogen-induced electronic effects.

This guide objectively compares the structural and spectroscopic performance of 3-Chloropyridine-2,5-diol against its non-halogenated and fluorinated alternatives, providing field-proven methodologies and self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Insights: Tautomerism and Electronic Effects

To accurately assign Fourier-Transform Infrared (FTIR) absorption peaks, we must first understand the true solid-state structure of the molecule.

The Lactam-Lactim Tautomerization

While drawn as a "diol," 2-hydroxypyridines undergo extensive lactam-lactim tautomerism. In the solid state and in polar environments, the equilibrium heavily favors the lactam form (2-pyridone) [1]. Therefore, 3-Chloropyridine-2,5-diol exists predominantly as 3-chloro-5-hydroxy-2-pyridone . This structural reality means your FTIR spectrum will be dominated by a strong amide carbonyl (C=O) stretch, rather than two distinct hydroxyl (O-H) stretches [2].

Halogen Inductive (-I) vs. Resonance (+M) Effects

The substitution of a halogen at the 3-position fundamentally alters the electron density of the pyridone ring. Chlorine exerts a strong electron-withdrawing inductive effect (-I) that outcompetes its weak resonance donation (+M).

  • C=O Bond Stiffening: The -I effect pulls electron density away from the nitrogen atom, reducing the zwitterionic character of the amide bond. This increases the double-bond character of the carbonyl, shifting the C=O stretch to a higher wavenumber (blue shift) compared to the unsubstituted analogue.

  • O-H Bond Weakening: The decreased electron density on the ring increases the acidity of the 5-hydroxyl group, promoting stronger intermolecular hydrogen bonding. This weakens the covalent O-H bond, causing a broader, lower-frequency (red-shifted) absorption band.

Electronic_Effects Sub 3-Chloro Substitution (-I > +M Effect) Density Decreased Ring Electron Density Sub->Density Carbonyl Stiffened C=O Bond (Lactam Form) Density->Carbonyl Hydroxyl Increased 5-OH Acidity / H-Bonding Density->Hydroxyl FTIR_CO Blue Shift: C=O (~1665 cm⁻¹) Carbonyl->FTIR_CO FTIR_OH Red Shift: O-H (~3150 cm⁻¹) Hydroxyl->FTIR_OH

Logical flow mapping the electronic effects of 3-chloro substitution on FTIR spectral shifts.

Comparative FTIR Spectral Analysis

To benchmark the performance and structural stability of 3-Chloropyridine-2,5-diol, we compare it against 2,5-Pyridinediol (baseline, no halogen) and 3-Fluoropyridine-2,5-diol (high electronegativity variant). The data below summarizes the expected solid-state ATR-FTIR absorption peaks based on the lactam tautomer dominance.

Vibrational Mode2,5-Pyridinediol (Baseline)3-Chloropyridine-2,5-diol (Target)3-Fluoropyridine-2,5-diol (Alternative)Causality / Spectroscopic Insight
O-H Stretch (5-OH) ~3200 cm⁻¹ (Broad)~3150 cm⁻¹ (Broader)~3120 cm⁻¹ (Broadest)Stronger -I effect increases acidity, enhancing intermolecular H-bonding and red-shifting the peak.
N-H Stretch (Lactam) ~2950 cm⁻¹~2900 cm⁻¹~2880 cm⁻¹Often overlaps with the O-H band; red-shifted due to H-bonding networks.
C=O Stretch (Lactam) ~1650 cm⁻¹~1665 cm⁻¹~1675 cm⁻¹Halogen -I effect reduces zwitterionic resonance, stiffening the C=O bond (blue shift).
C=C / C-N Ring ~1590 cm⁻¹~1580 cm⁻¹~1595 cm⁻¹Ring breathing modes; shifted by the mass and electronic influence of the substituent.
C-O Stretch (5-OH) ~1220 cm⁻¹~1210 cm⁻¹~1205 cm⁻¹Coupled with O-H bending; slight shifts based on ring electron density.
C-X Stretch (Halogen) N/A~1080 cm⁻¹ (in-plane)~740 cm⁻¹ (stretch)~1150 cm⁻¹ (C-F stretch)Distinct fingerprint regions for halogen identification.

Experimental Protocol: Solid-State ATR-FTIR Workflow

Expertise Note: I strongly advise against using the traditional KBr pellet method for pyridinediols. KBr is highly hygroscopic; absorbed moisture will create massive broad bands at 3300 cm⁻¹ and 1640 cm⁻¹, completely masking your critical O-H and lactam C=O stretches. Furthermore, the immense pressure of a hydraulic press can induce mechanochemical tautomerization.

Instead, use Attenuated Total Reflectance (ATR) FTIR [3]. The following protocol is designed as a self-validating system to guarantee spectral fidelity.

Step-by-Step Methodology
  • System Initialization & Purge:

    • Action: Purge the FTIR optical bench with dry N₂ for 30 minutes.

    • Validation: Monitor the live single-beam energy spectrum. The system is ready when the CO₂ doublet (2350 cm⁻¹) and H₂O vapor regions (3500-4000 cm⁻¹) stabilize and flatten.

  • Background Verification:

    • Action: Clean the ZnSe or Diamond ATR crystal with spectroscopic-grade isopropanol. Collect a 64-scan background spectrum.

    • Validation: The resulting baseline must read 100% Transmittance (or 0 Absorbance) with a peak-to-peak noise ratio of < 0.005 AU. If ghost peaks appear, reclean the crystal.

  • Sample Application:

    • Action: Transfer ~2-3 mg of neat 3-Chloropyridine-2,5-diol powder directly onto the center of the ATR crystal. Ensure the crystal is completely covered.

  • Controlled Compression:

    • Action: Lower the pressure anvil onto the sample.

    • Validation: Watch the live preview of the C=O stretch (~1665 cm⁻¹). Stop applying pressure the moment the peak absorbance stabilizes (ideally between 0.5 and 1.0 AU). Over-pressuring distorts the crystal and artificially broadens peaks.

  • Data Acquisition:

    • Action: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm during post-processing to account for wavelength-dependent penetration depth.

  • Solvent Clean & Carryover Check:

    • Action: Wipe the crystal with a lint-free cloth soaked in isopropanol.

    • Validation: Run an immediate background scan. The absence of the 1665 cm⁻¹ peak validates that zero sample carryover remains for the next user.

ATR_FTIR_Workflow Start 1. N2 Purge & System Init Background 2. Background Verification Start->Background Stable Energy SamplePrep 3. Direct Sample Application Background->SamplePrep Noise <0.005 AU Compression 4. Controlled Anvil Compression SamplePrep->Compression ~2 mg Powder Scan 5. Co-added Scans (64x, 4 cm⁻¹) Compression->Scan Stable Absorbance Clean 6. Solvent Clean & Carryover Check Scan->Clean Data Export

Self-validating ATR-FTIR experimental workflow for solid-state organic compounds.

Conclusion

When analyzing 3-Chloropyridine-2,5-diol, acknowledging its existence as a 2-pyridone lactam is non-negotiable for accurate FTIR interpretation. By understanding the inductive effects of the 3-chloro substitution—namely the blue-shifting of the carbonyl stretch and the red-shifting of the hydroxyl stretch—researchers can confidently distinguish this compound from its non-halogenated and fluorinated counterparts. Utilizing a self-validating ATR-FTIR protocol ensures that these delicate electronic nuances are captured without the interference of sample preparation artifacts.

References

  • Infrared spectra of 2-pyridone-16O and 2-pyridone-18O Source: Canadian Journal of Chemistry URL:[Link][1]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy Source: Physical Chemistry Chemical Physics (via ResearchGate) URL:[Link][2]

  • ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL:[Link][3]

  • 2-Pyridone Compound Summary Source: PubChem, National Library of Medicine URL:[Link][4]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Chloropyridine-2,5-diol Against Other Halopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridine-diols in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1] Its ability to engage in hydrogen bonding, its aqueous solubility, and its metabolic stability make it a highly sought-after motif in drug design.[2] The introduction of halogen atoms and hydroxyl groups onto the pyridine ring provides medicinal chemists with powerful tools to modulate a compound's physicochemical properties, reactivity, and biological activity.

This guide provides a comparative analysis of 3-Chloropyridine-2,5-diol and its halogenated congeners (fluoro, bromo, and iodo derivatives). We will delve into their synthesis, comparative reactivity in key cross-coupling reactions, and their relative physicochemical properties. This document is intended to serve as a practical resource for researchers in drug discovery and process development, aiding in the strategic selection of these critical building blocks.

Synthetic Strategies for 3-Halo-2,5-dihydroxypyridines

The synthesis of polysubstituted pyridines, such as the 3-halo-2,5-dihydroxypyridine series, often requires multi-step sequences. While a direct, one-pot synthesis of each of these derivatives is not widely reported, plausible synthetic routes can be devised based on established methodologies for analogous structures. A common strategy involves the construction of a substituted pyridine ring followed by the introduction or modification of functional groups.

For instance, a general approach could start from a readily available aminopyridine derivative. A representative synthetic pathway for a chloro-analogue, 5-chloro-2,3-dihydroxypyridine, involves a four-step sequence starting from 2-amino-5-chloropyridine, including diazotization, nitration, reduction, and a final diazotization/hydrolysis.[3][4] This suggests a viable, albeit lengthy, route to the 2,5-dihydroxy isomer.

A more direct, though potentially lower-yielding, approach could involve the direct hydroxylation of a 3-halopyridine. Enzymatic hydroxylation presents a greener alternative for introducing hydroxyl groups onto aromatic rings with high regioselectivity.[5]

The following diagram illustrates a generalized, conceptual synthetic workflow for the preparation of 3-halo-2,5-dihydroxypyridines.

G cluster_synthesis Conceptual Synthetic Workflow for 3-Halo-2,5-dihydroxypyridines start Substituted Pyridine Precursor (e.g., Aminopyridine, Halopyridine) step1 Halogenation / Nitration start->step1 Introduce Halogen or Nitro Group step3 Functional Group Interconversion (e.g., Reduction of Nitro Group) step1->step3 e.g., NO2 to NH2 step2 Hydroxylation via Diazotization or Direct Oxidation step4 Second Hydroxylation step2->step4 Introduce Second OH step3->step2 NH2 to OH product 3-Halo-2,5-dihydroxypyridine step4->product

Caption: A generalized synthetic pathway for 3-halo-2,5-dihydroxypyridines.

Comparative Physicochemical Properties

Property3-Fluoro- Derivative (Analogue)3-Chloro- Derivative (Analogue)3-Bromo- Derivative (Analogue)3-Iodo- Derivative (Analogue)
Molecular Weight ~113 g/mol (for 3-fluoro-2-hydroxypyridine)~129.5 g/mol (for 5-chloro-3-hydroxypyridine)[6]~174 g/mol (for 3-bromo-5-hydroxypyridine)[7]~221 g/mol (for 3-iodo-5-hydroxypyridine - estimated)
Melting Point (°C) Not available160 - 163 °C (for 5-chloro-3-hydroxypyridine)[6]163 - 166 °C (for 3-bromo-5-hydroxypyridine)[7]Not available
LogP (Calculated) LowerModerateHigherHighest
pKa (Estimated) The electron-withdrawing nature of the halogens will influence the acidity of the hydroxyl groups. The pKa is expected to decrease with increasing electronegativity of the halogen.

Note: The data presented above is for isomeric or related compounds and should be used as an estimation of the properties of the 3-halo-2,5-dihydroxypyridine series.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern drug discovery for the construction of C-C bonds.[8] The reactivity of halopyridines in these reactions is a critical consideration for synthetic planning.

General Reactivity Trend

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl > F [9]

This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens.[9]

  • Iodo-derivatives are the most reactive and typically undergo coupling under mild conditions with a wide range of boronic acids.

  • Bromo-derivatives are also highly reactive and widely used in synthesis.

  • Chloro-derivatives , including 3-Chloropyridine-2,5-diol, are less reactive and often require more specialized and robust catalytic systems, such as those employing electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, to achieve high yields.[8]

  • Fluoro-derivatives are generally the least reactive in palladium-catalyzed cross-coupling reactions and often require harsh conditions or specialized catalysts.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, a key transformation for these building blocks.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R-X (Halopyridine) pd_complex R-Pd(II)-X L2 ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OR)2 (Boronic Acid/Ester) r_pd_r R-Pd(II)-R' L2 transmetal->r_pd_r Base reductive_elim Reductive Elimination r_pd_r->reductive_elim reductive_elim->pd0 Regeneration product R-R' (Coupled Product) reductive_elim->product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols: A Best-Practice Guide for Suzuki-Miyaura Coupling of 3-Halo-2,5-dihydroxypyridines

While specific reaction conditions will require optimization for each substrate, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-halo-2,5-dihydroxypyridines. This protocol is based on established methods for the coupling of challenging halopyridine substrates.[10]

Materials:

  • 3-Halo-2,5-dihydroxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a more advanced catalyst system for chloro-derivatives) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/water)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 3-halo-2,5-dihydroxypyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Choice of Base: The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.

  • Choice of Catalyst/Ligand: For less reactive chlorides, catalyst systems with electron-rich and bulky ligands are often necessary to facilitate the oxidative addition step.

Applications in Drug Discovery

Halogenated and hydroxylated pyridines are key intermediates in the synthesis of a wide range of pharmaceutically active compounds.[1] The ability to selectively functionalize the pyridine ring through cross-coupling reactions allows for the rapid generation of compound libraries for screening and lead optimization.

While specific drugs derived directly from 3-Chloropyridine-2,5-diol are not widely documented, its structural motifs are present in numerous bioactive molecules. The strategic placement of the chloro and dihydroxy functionalities provides a versatile platform for further chemical elaboration.

The following diagram illustrates the central role of these building blocks in a typical drug discovery workflow.

G cluster_workflow Role of Halopyridine-diols in Drug Discovery building_block 3-Halo-2,5-dihydroxypyridine (Versatile Scaffold) library_synthesis Library Synthesis via Cross-Coupling Reactions building_block->library_synthesis Diversification screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The utility of 3-halo-2,5-dihydroxypyridine derivatives in a drug discovery pipeline.

Conclusion

3-Chloropyridine-2,5-diol and its halogenated analogues are valuable and versatile building blocks for medicinal chemistry. Understanding their relative reactivity and physicochemical properties is key to their effective utilization in the synthesis of novel therapeutic agents. While direct comparative data is sparse, the established principles of halopyridine reactivity provide a strong framework for guiding synthetic strategy. The choice of the specific halogenated derivative will depend on the desired reactivity, the available synthetic methodologies, and the specific goals of the drug discovery program. As a general guideline, iodo- and bromo-derivatives offer higher reactivity for rapid library synthesis, while the less expensive chloro-derivatives may be more suitable for process development and scale-up, provided that optimized catalytic systems are employed.

References

  • PubChem. 3-Chloro-2,5-dimethylpyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=12508372. Available from: [Link]

  • Kappe, C. O., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. 2013, 18(3), 3579-3594.
  • Li, Z., et al. Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells.
  • Rakesh, K. P., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019, 177, 249-284.
  • Paleta, O., et al. New Synthesis of 3-Fluoropyridine Derivatives. Journal of Fluorine Chemistry. 1995, 74(2), 241-247.
  • Dandu, R. R., et al. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. 2011, 83(4), 875-881.
  • Molnár, A., et al. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. 2011, 9(19), 6559-6565.
  • van Berkel, W. J. H., et al. Enzymatic Hydroxylation of Aromatic Compounds. Angewandte Chemie International Edition. 2006, 45(18), 2810-2831.
  • Percy, J. M., et al. A new and concise synthesis of 3-fluoro-2,5-disubstituted furans.
  • PrepChem. Synthesis of 2,5-dichloro-3-hydroxypyridine. Available from: [Link]

  • CN101830845A. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Rakesh, K. P., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019, 177, 249-284.
  • Tona, R., et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters. 2016, 57(32), 3623-3626.
  • CN104311479A. Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules. 2022, 27(14), 4353.
  • EP 0192287 A2. Process for the preparation of fluorinated pyridines.
  • Jiao, L., et al. Synthesis and Reactivity of 3,5-Diiodo-BODIPYs via a Concerted, Double Aromatic Finkelstein Reaction. Organic Letters. 2021, 23(21), 8343-8347.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • van Berkel, W. J. H., et al. Enzymatic hydroxylation of aromatic compounds. Angewandte Chemie International Edition. 2006, 45(18), 2810-2831.
  • ChemBK. Pyridine, 2,5-dibromo-3-chloro-. Available from: [Link]

  • Mitchell, D. A., et al. Enzymatic pyridine aromatization during thiopeptide biosynthesis. Nature Chemical Biology. 2022, 18(11), 1275-1282.
  • Gair, S. New functionalised 3-hydroxypyridines. Durham E-Theses, Durham University. 2001.
  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society. 2022, 144(11), 4811-4816.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. 2024, 29(13), 3045.
  • Watson, G. K., et al. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal. 1974, 140(2), 265-276.
  • CN103360307B. Preparation method of 5-chloro-2,4-dihydroxypyridine.
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  • CN102898359A. Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. Molecules. 2018, 23(11), 2975.
  • Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. 2005, 70(21), 8575-8578.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 206.
  • Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2007, 72(10), 3601-3611.
  • Sorimachi, K., et al. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. International Journal of Applied Radiation and Isotopes. 1978, 29(6), 355-359.
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Safety Operating Guide

Personal protective equipment for handling 3-Chloropyridine-2,5-diol

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 3-Chloropyridine-2,5-diol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of halogenated heterocyclic building blocks into their workflows. 3-Chloropyridine-2,5-diol (CAS: 1227571-02-9) is an invaluable intermediate, but its handling requires a mechanistic approach to laboratory safety. You cannot simply rely on generic safety data sheets; you must understand why the chemical behaves the way it does. This guide provides a field-proven, self-validating operational framework for handling this compound, ensuring absolute scientific integrity and operator safety.

Physicochemical & Hazard Profile

To design an effective PPE strategy, we must first analyze the quantitative hazard data of the compound and its structural analogs[1].

Property / HazardValue / ClassificationOperational Implication
CAS Number 1227571-02-9Unique identifier for inventory and disposal tracking.
Molecular Formula C5H4ClNO2Halogenated aromatic; dictates solvent compatibility and waste segregation.
Physical State Solid (Powder)High risk of aerosolization during spatial transfer.
Skin Irritation (H315) Category 2Requires impermeable dermal barriers (nitrile/neoprene).
Eye Irritation (H319) Category 2AMandates full-seal ocular protection against micro-dust.
Respiratory (H335) Category 3Must be handled under localized exhaust ventilation.

Mechanistic Justification for PPE

Selecting PPE is not a compliance exercise; it is a scientific calculation based on the molecule's physical properties and the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[2].

  • Respiratory Protection:

    • Protocol: Handle exclusively within a certified Class II Type A2 Biological Safety Cabinet or a ducted chemical fume hood. If bulk weighing outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

    • Causality: As a dry powder, 3-Chloropyridine-2,5-diol generates micro-particulates during spatula transfer. Inhalation directly exposes the sensitive mucosal membranes of the respiratory tract to the acidic diol functional groups, triggering severe H335 respiratory inflammation.

  • Dermal Protection (Hands & Body):

    • Protocol: Wear double-layered nitrile gloves (minimum 5 mil thickness) and a fully buttoned, flame-resistant lab coat.

    • Causality: Halogenated aromatic compounds possess lipophilic characteristics that allow them to permeate standard, thin latex gloves over time. Nitrile provides a superior, cross-linked chemical barrier against chlorinated pyridines, preventing transdermal absorption and subsequent H315 skin irritation.

  • Ocular Protection:

    • Protocol: Indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient because airborne dust particulates can easily bypass the shields. The H319 hazard dictates that even microgram quantities can cause severe ocular damage.

Self-Validating Operational Protocols

Every protocol in your laboratory should have built-in validation steps to confirm successful execution without relying on assumptions.

Protocol A: Precision Weighing and Transfer Validation Mechanism: Mass Balance & Visual Clearance

  • Preparation: Line the analytical balance area within the fume hood with an anti-static weighing mat. Causality: Static electricity repels fine powders, causing uncontrolled dispersion.

  • Tare & Transfer: Tare your receiving vial. Use a grounded, stainless-steel micro-spatula to transfer the 3-Chloropyridine-2,5-diol.

  • Validation (Mass Balance): Record the mass of the stock bottle before and after the transfer. The difference must equal the mass in the receiving vial (±0.5%). A larger discrepancy mathematically proves that powder has been spilled and requires immediate localized decontamination.

  • Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with 70% isopropanol. Causality: The diol functional groups provide moderate solubility in polar organic solvents, ensuring complete chemical removal rather than mere mechanical displacement.

Protocol B: Chemical Waste Disposal Plan Under EPA regulations, hazardous waste generators must strictly segregate chlorinated organic waste[4].

  • Segregation: Separate all 3-Chloropyridine-2,5-diol waste (including contaminated wipes and vials) into a dedicated "Halogenated Organic Waste" stream.

  • Labeling: Clearly mark containers with the appropriate EPA hazard codes and the label "Toxic - Halogenated Pyridine."

  • Validation (The Beilstein Test): To ensure your non-halogenated solvent streams haven't been accidentally contaminated by this compound, perform a periodic Beilstein test. Dip a clean copper wire into a blank sample of the non-halogenated waste and heat it in a Bunsen burner flame. A transient green flame indicates halogen contamination, immediately validating a failure in your segregation protocol that must be corrected.

Workflow Visualization: Spill Response

In the event of a spill, immediate and logical action is required to prevent exposure. The following workflow outlines the self-validating response protocol.

SpillResponse Start Spill Detected: 3-Chloropyridine-2,5-diol Assess Assess Spill Size & PPE Status Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) Outside Fume Hood Assess->Large Dampen Dampen with Isopropanol/Water Small->Dampen Evacuate Evacuate Area & Notify EHS Immediately Large->Evacuate Collect Collect with Non-sparking Scoop Dampen->Collect Dispose Transfer to Halogenated Waste Container Collect->Dispose Validate Swab Area with pH Strip to Validate Decontamination Dispose->Validate

Self-validating workflow for 3-Chloropyridine-2,5-diol spill response and decontamination.

References[1] Title: 5-Chloropyridine-2,3-diol Safety Information

Sources

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